3,3,4,5-Tetraphenylfuran-2-one
Overview
Description
3,3,4,5-Tetraphenylfuran-2-one: is an organic compound belonging to the furan family It is characterized by a furan ring substituted with four phenyl groups at positions 3, 3, 4, and 5
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3,4,5-Tetraphenylfuran-2-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, a metal-free one-flask synthesis method has been reported, which involves the reaction of 3-chloro-3-phenyldiazirines with α,β-alkenyl ketones mediated by BF3·Et2O . This method integrates cyclopropanation, Cloke–Wilson rearrangement, and elimination of HCl in one flask, providing the product in moderate to good yields.
Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply to its industrial production.
Chemical Reactions Analysis
Types of Reactions: 3,3,4,5-Tetraphenylfuran-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out using suitable reducing agents.
Substitution: The phenyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as halogens, acids, or bases can facilitate substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield furan derivatives with additional oxygen-containing functional groups, while reduction may produce partially or fully hydrogenated products.
Scientific Research Applications
Chemistry: 3,3,4,5-Tetraphenylfuran-2-one is used in the study of aggregation-induced emission (AIE) and aggregation-caused quenching (ACQ) phenomena . These properties are important for developing new materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices.
Biology and Medicine:
Industry: In the industrial sector, this compound can be used as a building block for synthesizing more complex organic molecules and materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 3,3,4,5-Tetraphenylfuran-2-one in its applications is primarily related to its electronic and photophysical properties. The compound’s ability to exhibit AIE or ACQ effects is due to the restriction of intramolecular rotation (RIR) and the conjugation effect . These mechanisms influence the compound’s luminescence and make it suitable for use in optoelectronic devices.
Comparison with Similar Compounds
Tetraphenylthiophene: Structurally similar to 3,3,4,5-Tetraphenylfuran-2-one, but with a sulfur atom replacing the oxygen in the furan ring.
Tetraphenylsilole: Another structurally related compound known for its AIE properties.
Uniqueness: this compound is unique due to its specific arrangement of phenyl groups and the presence of the furan ring. This structure imparts distinct electronic and photophysical properties, making it valuable for research in materials science and organic electronics.
Properties
IUPAC Name |
3,3,4,5-tetraphenylfuran-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H20O2/c29-27-28(23-17-9-3-10-18-23,24-19-11-4-12-20-24)25(21-13-5-1-6-14-21)26(30-27)22-15-7-2-8-16-22/h1-20H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMJCFVHUDZIXPU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(OC(=O)C2(C3=CC=CC=C3)C4=CC=CC=C4)C5=CC=CC=C5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H20O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90287989 | |
Record name | 3,3,4,5-tetraphenylfuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
388.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6963-25-3 | |
Record name | NSC53739 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=53739 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3,3,4,5-tetraphenylfuran-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90287989 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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